![molecular formula C9H17NO2 B1531805 (3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol CAS No. 1844202-89-6](/img/structure/B1531805.png)
(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol
Vue d'ensemble
Description
(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol, also known as CBMO, is a cyclic ether derivative of oxolane with a cyclobutylmethyl substituent on the nitrogen atom. This compound has been studied for its potential applications in scientific research due to its unique structure and properties. CBMO has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant activities. In
Applications De Recherche Scientifique
Cyclodextrins in Drug-Delivery Systems
Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with various molecules, enhancing the solubility, stability, and bioavailability of drugs. Their unique structure allows them to interact with a wide range of substances, including antibiotics and antibacterial agents, making them valuable in pharmaceutical applications for improving drug delivery and therapeutic efficacy (Boczar & Michalska, 2022).
Cyclotides as Drug Design Templates
Cyclotides are plant-derived proteins notable for their cyclic backbone and stable structure due to a cystine knot. Their inherent stability and bioactivity make them attractive scaffolds for peptide-based drug design. Methods for their production include solid-phase peptide synthesis and recombinant techniques, aiming at therapeutic applications and the development of novel drug leads (Craik et al., 2012).
Transition-Metal Phosphors in Organic Electronics
Transition-metal based phosphors, especially those with cyclometalating ligands, are highly emissive and can be tuned across the visible spectrum. These properties are utilized in organic light-emitting diodes (OLEDs) for displays and lighting applications. The review outlines methodologies for preparing such phosphors, indicating their potential in electronics and photonics (Chi & Chou, 2010).
Applications of 1,3,4-Oxadiazoles
Compounds with 1,3,4-oxadiazole nuclei exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Their versatile chemical structure allows for the development of new medicinal compounds. The synthesis and biological behavior of novel oxadiazole derivatives have been an area of significant interest, highlighting their potential in drug development (Bala, Kamboj, & Kumar, 2010).
Antimicrobial Applications of Cyclodextrin Complexes
Cyclodextrin complexes with antibiotics and antibacterial agents show promise in enhancing antimicrobial activity. These complexes can improve the solubility, stability, and efficacy of antibiotics, potentially offering new strategies for combating bacterial resistance and improving therapeutic outcomes (Boczar & Michalska, 2022).
Propriétés
IUPAC Name |
(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(7-3-2-4-7)8-5-12-6-9(8)11/h7-9,11H,2-6H2,1H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEUTIRDXFXQHW-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1COC[C@H]1O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




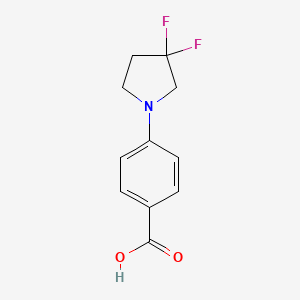
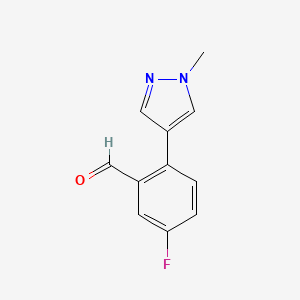
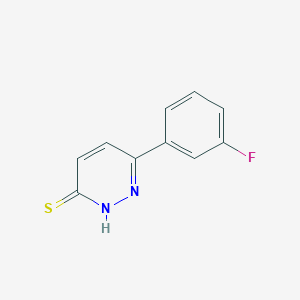
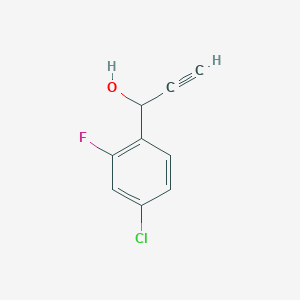
![(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1531728.png)
![6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazin-3-amine](/img/structure/B1531730.png)
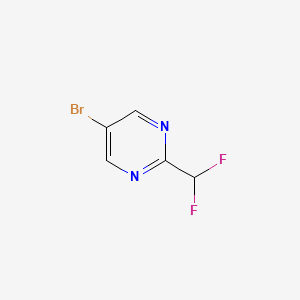
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B1531736.png)
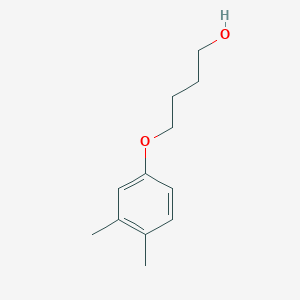
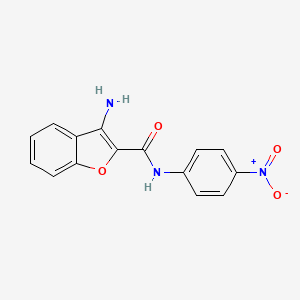
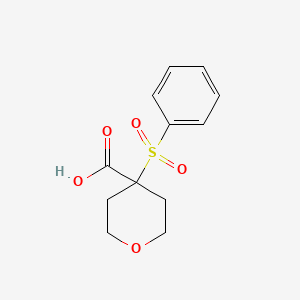
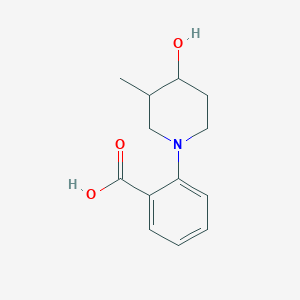
![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531745.png)